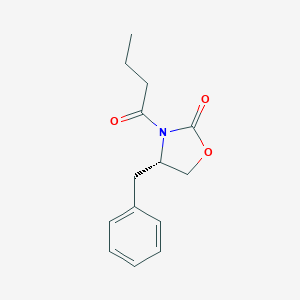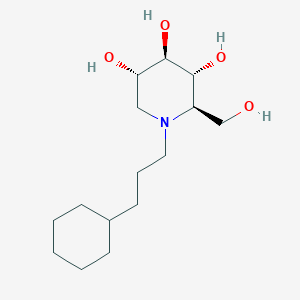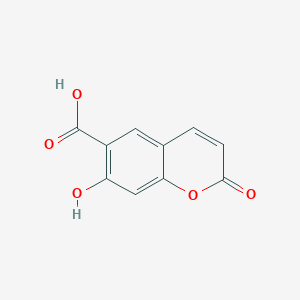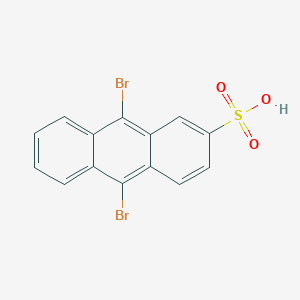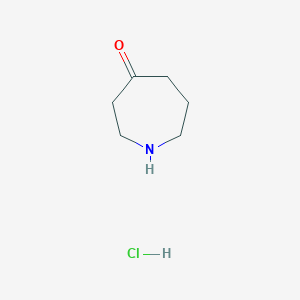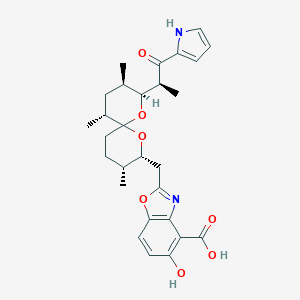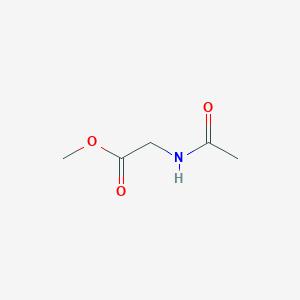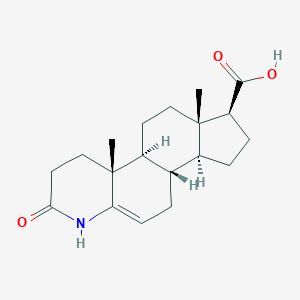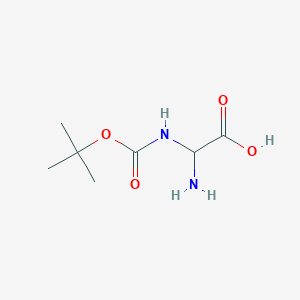
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid, commonly known as Boc-Gly-OH, is a non-natural amino acid derivative that has been widely used in the field of peptide synthesis. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Boc-Gly-OH is a key intermediate in the synthesis of various peptides and proteins.
Mechanism Of Action
The mechanism of action of Boc-Gly-OH is not well understood. However, it is believed to act as a substrate for enzymes such as proteases and peptidases. These enzymes cleave the peptide bond between Boc-Gly-OH and the adjacent amino acid, releasing the peptide or protein.
Biochemical And Physiological Effects
Boc-Gly-OH has no known biochemical or physiological effects on its own. However, it is an important building block in the synthesis of peptides and proteins, which have many important biochemical and physiological effects in biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of Boc-Gly-OH is its stability. It is stable under a wide range of conditions and can be stored for long periods of time. This makes it a useful building block in peptide synthesis. However, one of the main limitations of Boc-Gly-OH is its high cost. It is a relatively expensive compound compared to other amino acid derivatives.
Future Directions
There are many potential future directions for the use of Boc-Gly-OH. One area of research is the development of new peptidomimetics using Boc-Gly-OH as a building block. Peptidomimetics have potential applications in drug discovery and development. Another area of research is the development of new methods for the synthesis of peptides and proteins using Boc-Gly-OH. This could lead to the development of new and more efficient methods for the synthesis of these important molecules. Finally, the use of Boc-Gly-OH in the field of biomaterials is an area of research that has potential applications in tissue engineering and regenerative medicine.
Synthesis Methods
Boc-Gly-OH can be synthesized using a variety of methods. One of the most common methods is the Fmoc solid-phase peptide synthesis method. This method involves the use of a resin-bound amino acid, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is removed by treatment with a base, and the amino acid is then coupled with Boc-Gly-OH using a coupling reagent such as HBTU. The resulting peptide is then cleaved from the resin and purified.
Scientific Research Applications
Boc-Gly-OH has been used in various scientific research studies. It is commonly used as a building block in the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and have many important functions such as enzyme catalysis, hormone regulation, and immune system response. Boc-Gly-OH has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and development.
properties
CAS RN |
103711-27-9 |
|---|---|
Product Name |
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid |
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-4(8)5(10)11/h4H,8H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
FTQVFKGHSIKOHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)N |
synonyms |
Acetic acid, amino[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

